N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide
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Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide is a chemical compound with the molecular formula C14H20N2O3S It is known for its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenyl ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclohexyl isocyanate, followed by the addition of butanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The butanamide moiety may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide can be compared with other sulfonamide derivatives, such as:
- N-[4-(cyclopentylsulfamoyl)phenyl]butanamide
- N-[4-(heptylsulfamoyl)phenyl]butanamide
- N-[4-(diethylsulfamoyl)phenyl]butanamide
These compounds share similar structural features but differ in the nature of the substituent on the sulfonamide group. The cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct in terms of reactivity and biological activity.
Properties
Molecular Formula |
C16H24N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-2-6-16(19)17-13-9-11-15(12-10-13)22(20,21)18-14-7-4-3-5-8-14/h9-12,14,18H,2-8H2,1H3,(H,17,19) |
InChI Key |
UNEAFVHKXRROHR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
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